1,3-Dioxole, 2,2-dimethyl-
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Overview
Description
1,3-Dioxole, 2,2-dimethyl- is a heterocyclic organic compound with the molecular formula C5H8O2. It is a five-membered ring containing two oxygen atoms and two methyl groups attached to the same carbon atom. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
1,3-Dioxole, 2,2-dimethyl- can be synthesized through several methods. One common synthetic route involves the reaction of acetone with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction typically occurs under reflux conditions, allowing the continuous removal of water to drive the reaction to completion . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1,3-Dioxole, 2,2-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols .
Scientific Research Applications
1,3-Dioxole, 2,2-dimethyl- has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals . In industry, it is used in the production of polymers and as a solvent for various chemical reactions . Additionally, its derivatives have been studied for their potential use in lithium-ion batteries and other advanced materials .
Mechanism of Action
The mechanism of action of 1,3-Dioxole, 2,2-dimethyl- involves its ability to participate in cycloaddition reactions, such as the Diels-Alder reaction. This reaction allows the compound to form six-membered rings with other dienes, making it a valuable intermediate in organic synthesis . The molecular targets and pathways involved in these reactions depend on the specific reactants and conditions used .
Comparison with Similar Compounds
1,3-Dioxole, 2,2-dimethyl- can be compared with other similar compounds, such as 1,3-dioxane and 1,3-dioxolane. While all three compounds contain a five-membered ring with two oxygen atoms, 1,3-dioxane has a six-membered ring, and 1,3-dioxolane lacks the two methyl groups present in 1,3-Dioxole, 2,2-dimethyl- . The presence of the methyl groups in 1,3-Dioxole, 2,2-dimethyl- contributes to its unique chemical properties and reactivity .
Conclusion
1,3-Dioxole, 2,2-dimethyl- is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical properties and reactivity make it valuable in the synthesis of complex molecules, pharmaceuticals, and advanced materials. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in various fields.
Properties
CAS No. |
22945-10-4 |
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Molecular Formula |
C5H8O2 |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
2,2-dimethyl-1,3-dioxole |
InChI |
InChI=1S/C5H8O2/c1-5(2)6-3-4-7-5/h3-4H,1-2H3 |
InChI Key |
GVIVQCNNFDHBAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC=CO1)C |
Origin of Product |
United States |
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